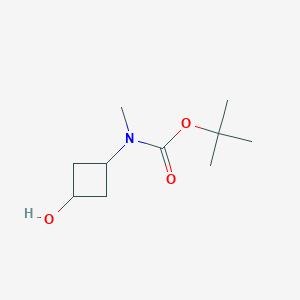

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Description

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-10-3) is a carbamate derivative featuring a trans-3-hydroxycyclobutyl moiety linked to a methylcarbamate group protected by a tert-butyl substituent. This compound is structurally characterized by its strained four-membered cyclobutane ring and stereospecific hydroxyl group, which influence its physicochemical properties and reactivity. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, such as glycogen synthase kinase-3 (GSK-3) modulators, where the carbamate group acts as a protective moiety for amines during multi-step syntheses .

The synthesis of analogous compounds involves alkylation or substitution reactions, as exemplified in Scheme 1 of the provided evidence, where tert-butyl carbamate derivatives are synthesized via NaH-mediated alkylation in DMF with bromoalkyl reagents .

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUKBRXWGIKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146749 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-89-5 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate typically involves the reaction of trans-3-aminocyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development due to its unique structure and biological activity.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain :

- The cyclobutyl ring in the target compound introduces greater ring strain compared to the cyclopentyl analog (CAS 1932140-19-6), which may affect conformational flexibility and binding affinity in biological systems .

- Cyclobutane’s strain energy (~110 kJ/mol) vs. cyclopentane’s (~25 kJ/mol) could influence reactivity in synthetic applications.

The (1R,3S) configuration in the cyclopentyl derivative (CAS 1932140-19-6) suggests distinct spatial orientation, which may alter solubility or metabolic stability.

Functional Group Positioning :

- All compounds share the N-methylcarbamate and tert-butyl protective group, but the hydroxyl group’s placement on the ring (e.g., 3-hydroxy vs. other positions) modulates hydrogen-bonding capacity and polarity.

Research Findings and Implications

- Synthetic Utility : The tert-butyl carbamate group in these compounds is stable under basic conditions but cleavable via acids (e.g., trifluoroacetic acid), making it ideal for sequential deprotection in multi-step syntheses .

- Biological Relevance : Cyclobutyl carbamates are explored as intermediates in GSK-3 inhibitor development. The trans-3-hydroxy configuration may enhance hydrogen bonding with kinase active sites compared to cis or unsubstituted analogs .

Biological Activity

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 1033718-10-3

The compound features a tert-butyl group, a trans-hydroxycyclobutyl moiety, and a methylcarbamate group, which contribute to its biological activity.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The carbamate group can act as a reversible inhibitor for certain enzymes by mimicking substrate interactions.

- Modulation of Cellular Signaling : The compound may influence pathways related to cell survival and apoptosis, particularly in neurodegenerative contexts.

Neuroprotective Effects

Recent studies have shown that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. In vitro studies demonstrated:

- Cell Viability Improvement : When astrocytes were treated with Aβ alongside the compound, there was a significant improvement in cell viability compared to Aβ treatment alone. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound at 100 μM concentration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Reduction of TNF-α Levels : In models of oxidative stress induced by scopolamine, treatment with this compound resulted in decreased levels of TNF-α, suggesting a potential role in mitigating neuroinflammation .

Case Studies

-

In Vitro Studies on Astrocytes :

- Objective : To assess the protective effect against Aβ-induced toxicity.

- Findings : The compound significantly improved astrocyte viability and reduced TNF-α production without cytotoxic effects at concentrations up to 100 μM.

- In Vivo Studies :

Data Summary Table

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Astrocytes with Aβ | Increased viability from 43.78% to 62.98% |

| In Vivo | Scopolamine-induced rats | Reduced TNF-α levels; less effective than galantamine |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Optimization of Pharmacokinetics : Enhancing bioavailability and brain penetration.

- Broader Biological Targets : Investigating other potential enzymatic targets and pathways influenced by the compound.

- Long-term Efficacy Studies : Conducting chronic exposure studies to assess long-term safety and efficacy.

Q & A

Q. What are the established synthetic routes for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, and what key reagents are involved?

The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions between tert-butyl-protected amines and activated carbonyl groups. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used as coupling reagents to facilitate condensation between tert-butyl carbamates and carboxylic acids or other nucleophiles . Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane or DMF. Post-synthesis purification often employs column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the trans-configuration of the hydroxycyclobutyl group and the presence of tert-butyl and methyl substituents.

- Mass Spectrometry (GC/MS or LC-MS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry and solid-state molecular interactions, as demonstrated in studies of structurally similar carbamates .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and direct sunlight. Use personal protective equipment (PPE) such as nitrile gloves and lab coats during handling, and work in a fume hood to minimize inhalation risks .

Q. What are the potential hazards associated with this compound, and what first-aid measures are advised?

While specific toxicological data for this compound may be limited, analogous carbamates can cause skin/eye irritation or respiratory distress. In case of exposure:

Q. How can researchers validate the purity of synthesized batches?

Use high-performance liquid chromatography (HPLC) with UV detection or chiral columns to assess enantiomeric purity. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis confirms stoichiometric consistency .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable conditions. For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error steps. This method identifies optimal solvents, catalysts, and temperatures, improving yield and stereoselectivity .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

Systematic variation of reaction parameters (e.g., solvent polarity, temperature gradients) and advanced characterization (e.g., variable-temperature NMR) can uncover hidden variables. Cross-validate results using orthogonal techniques like IR spectroscopy or kinetic studies to isolate confounding factors .

Q. How does the steric and electronic environment of the hydroxycyclobutyl group influence reactivity?

The trans-3-hydroxycyclobutyl group imposes steric constraints that affect nucleophilic substitution or ring-opening reactions. Computational modeling (e.g., molecular docking or electrostatic potential maps) can quantify steric hindrance and predict regioselectivity in downstream functionalization .

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

As a carbamate-protected amine, it can serve as a precursor for bioactive molecules. For example, similar tert-butyl carbamates are used to probe protease or kinase active sites via covalent binding. Radiolabeling (e.g., C or H isotopes) enables tracking of metabolic pathways or target engagement .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT) such as in-line FTIR or Raman spectroscopy for real-time monitoring. Design of experiments (DoE) methodologies can identify critical process parameters (CPPs) affecting critical quality attributes (CQAs), ensuring robustness .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (e.g., from PubChem ) with computational models to validate molecular conformations.

- Safety Protocols : Adhere to institutional chemical hygiene plans and consult SDS sheets for hazard mitigation .

- Advanced Tools : Leverage ICReDD’s integrated computational-experimental workflows for accelerated reaction discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.